molecular formula C21H15FN4O B12186301 7-fluoro-2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

7-fluoro-2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B12186301
M. Wt: 358.4 g/mol
InChI Key: JYIUBQZNROSKGS-UHFFFAOYSA-N
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Description

7-fluoro-2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of a catalyst.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the pyridine groups: This step may involve nucleophilic substitution reactions where pyridine derivatives are introduced.

    Formation of the carboxamide group: This can be achieved through amide coupling reactions using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or quinoline rings.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorine atom can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential activity against various pathogens or cancer cell lines.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Quinoline derivatives have been explored as drugs for treating malaria, tuberculosis, and other diseases.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-fluoro-2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The fluorine atom may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.

Uniqueness

What sets 7-fluoro-2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide apart is its specific substitution pattern, which may confer unique biological activities and chemical properties. The presence of both pyridine and fluorine groups can enhance its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C21H15FN4O

Molecular Weight

358.4 g/mol

IUPAC Name

7-fluoro-2-pyridin-2-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H15FN4O/c22-14-7-8-16-17(21(27)25-13-15-5-1-3-9-23-15)12-20(26-19(16)11-14)18-6-2-4-10-24-18/h1-12H,13H2,(H,25,27)

InChI Key

JYIUBQZNROSKGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=NC3=C2C=CC(=C3)F)C4=CC=CC=N4

Origin of Product

United States

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